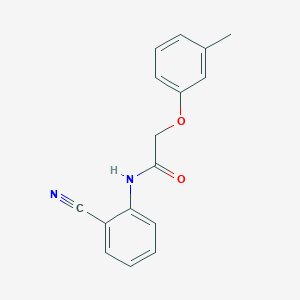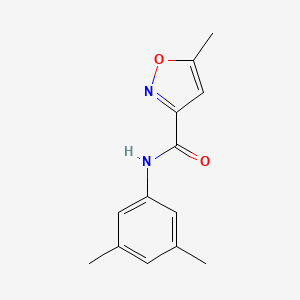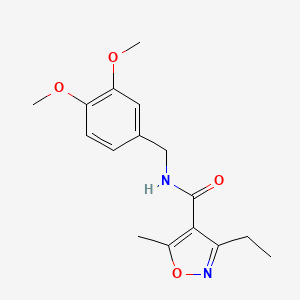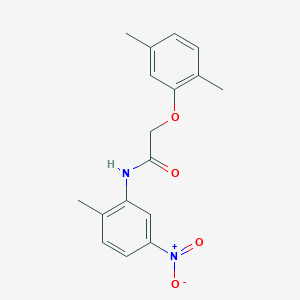![molecular formula C17H16N2O5 B5751603 methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate, also known as Methyl N-(2-phenylethyl)-3-nitro-5-(benzoyloxy)benzamide, is a chemical compound used in scientific research. It is a nitrobenzamide derivative that has shown potential as an inhibitor of cancer cell growth.
作用機序
The mechanism of action of methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate is not fully understood. It has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. It may also act by inhibiting the production of certain cytokines involved in inflammation.
Biochemical and Physiological Effects:
methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of certain cytokines involved in inflammation. In addition, it has been shown to have antibacterial activity.
実験室実験の利点と制限
One advantage of using methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate in lab experiments is its potential as an inhibitor of cancer cell growth. It has been shown to be effective against several different types of cancer cells, making it a promising candidate for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood. More research is needed to determine exactly how it works and how it can be optimized for maximum effectiveness.
将来の方向性
There are several future directions for research on methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate. One direction is to further study its potential as an inhibitor of cancer cell growth. This could involve testing its effectiveness against additional types of cancer cells and studying its mechanism of action in more detail. Another direction is to study its potential as an anti-inflammatory agent. This could involve testing its effectiveness in animal models of inflammation and studying its effects on cytokine production. Finally, there is potential for research on the antibacterial activity of methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate. This could involve testing its effectiveness against a wider range of bacteria and studying its mechanism of action in more detail.
合成法
Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate can be synthesized through a multi-step process. The first step involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This is then reacted with N-(2-phenylethyl)amine to form N-(2-phenylethyl)-3-nitrobenzamide. Finally, the benzamide is reacted with methyl chloroformate to form methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate.
科学的研究の応用
Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate has been studied for its potential as an inhibitor of cancer cell growth. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
特性
IUPAC Name |
methyl 3-nitro-5-(2-phenylethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-24-17(21)14-9-13(10-15(11-14)19(22)23)16(20)18-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIQSINNLETOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)

![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)

![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)

![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)